N,N-Dimethyl-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
Description
N,N-Dimethyl-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a tetrahydropyridine ring. Key structural elements include:
- Pyridin-2-ylmethyl substituent at position 5, which may enhance binding to biological targets through π-π interactions or hydrogen bonding.
- N,N-Dimethyl carboxamide group at position 3, contributing to solubility and modulating electronic properties.
This scaffold is analogous to pharmacologically active pyrazolo-pyridine derivatives, which exhibit diverse bioactivities such as antimicrobial, antiviral, and enzyme-inhibitory effects .
Properties
IUPAC Name |
N,N-dimethyl-5-(pyridin-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-19(2)15(21)14-12-10-20(8-6-13(12)17-18-14)9-11-5-3-4-7-16-11/h3-5,7H,6,8-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWNSOPNQSEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC2=C1CN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials based on current research findings.
Chemical Structure and Properties
The compound is characterized by its unique pyrazolo[4,3-c]pyridine scaffold, which contributes to its biological activity. The molecular formula is CHNO, and it features a dimethylamino group and a pyridinylmethyl substituent that are crucial for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazolo[4,3-c]pyridine have shown significant activity against various cancer cell lines:
| Compound | Target | IC (µM) | Cell Lines |
|---|---|---|---|
| Compound A | CDK2 | 0.36 | HeLa |
| Compound B | CDK9 | 1.8 | HCT116 |
| N,N-Dimethyl... | Unknown | TBD | TBD |
These findings suggest that this compound may exhibit similar anticancer properties through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
The mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways associated with tumor growth and proliferation. For example:
- CDK Inhibition : Compounds targeting CDKs can halt the progression of the cell cycle in cancer cells.
- Apoptosis Induction : Some studies indicate that these compounds may promote apoptosis in cancer cells by triggering intrinsic pathways.
Pharmacokinetics and Bioavailability
Research has shown that enhancing the pharmacokinetic properties of pyrazolo[4,3-c]pyridines can significantly improve their efficacy. Key factors include:
- Solubility : Modifications to increase water solubility can lead to better absorption.
- Metabolic Stability : Structural changes may reduce metabolic degradation in vivo.
For instance, a study reported that a closely related compound demonstrated improved oral bioavailability and sustained plasma levels post-administration .
Study 1: Antitumor Activity
In a recent study involving various pyrazolo[4,3-c]pyridine derivatives, one compound exhibited promising results against breast cancer cell lines (MCF-7). The study concluded that the compound's ability to inhibit cell proliferation was linked to its interaction with CDK2 and CDK9 .
Study 2: Enzymatic Inhibition
Another investigation focused on the inhibitory effects of related compounds on the cullin-RING ubiquitin ligases (CRLs), which are essential for protein degradation pathways linked to cancer progression. The results indicated that these inhibitors could effectively disrupt CRL activity and induce apoptosis in tumor cells .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to N,N-Dimethyl-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide exhibit anticancer properties. Studies have shown that derivatives of pyrazolo[4,3-c]pyridine can inhibit cell proliferation in various cancer cell lines. Specific mechanisms include the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and growth .
Neuroprotective Effects
This compound has also been studied for its neuroprotective effects. Research indicates that it may help in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease .
Pharmacology
Enzyme Inhibition
this compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit certain kinases that are overactive in various diseases, thus providing a therapeutic avenue for drug development .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Its structural features allow it to interact with bacterial cell membranes effectively, leading to cell lysis. This suggests potential applications in developing new antibiotics .
Material Science
Ligand Development
In material science, this compound can serve as a ligand in metal-organic frameworks (MOFs). These MOFs have applications in gas storage and separation technologies due to their high surface area and tunable porosity .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated inhibition of cancer cell proliferation via apoptosis induction. |
| Study 2 | Neuroprotection | Showed potential in reducing oxidative stress in neuronal cells. |
| Study 3 | Enzyme Inhibition | Identified as an effective inhibitor of specific kinases linked to metabolic disorders. |
| Study 4 | Antimicrobial | Exhibited bactericidal activity against Gram-positive bacteria. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and reported bioactivities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., nitro in ): Enhance target binding but may reduce solubility.
- Bulky Aromatic Groups (e.g., naphthyl in ): Improve potency against parasites by disrupting protein-protein interactions.
- Fluorinated Groups (e.g., trifluoromethyl in ): Increase metabolic stability and membrane permeability compared to dimethyl carboxamide in the target compound.
Core Structure Variations :
- Pyrazolo[4,3-c]pyridine derivatives (target compound and ) are associated with enzyme inhibition (e.g., mycobacterial targets).
- Pyrazolo[1,5-a]pyrimidine analogs () may exhibit distinct target profiles due to altered ring puckering and hydrogen-bonding patterns .
Carboxamide Modifications :
- N,N-Dimethyl carboxamide (target compound) likely offers balanced solubility and bioavailability , whereas aryl carboxamides (e.g., 4-chlorophenyl in ) may prioritize target affinity over pharmacokinetics.
Research Findings and Implications
Substituent positioning (e.g., pyridin-2-ylmethyl vs. benzoyl) dictates specificity .
Hydrogen-Bonding Networks: The carboxamide group participates in hydrogen bonding, critical for target engagement. Dimethyl substitution may reduce H-bond donor capacity compared to primary amides but improve passive diffusion .
Synthetic Considerations :
Derivatives with trifluoromethyl or nitro groups () require specialized synthetic routes, whereas the target compound’s simpler substituents may facilitate scalable synthesis.
Unresolved Questions :
- The exact biological target(s) of the target compound remain uncharacterized.
- Comparative pharmacokinetic data (e.g., half-life, clearance) for dimethyl vs. trifluoromethyl analogs are needed.
Preparation Methods
Diazotization and Cyclization Pathways
The pyrazolo[4,3-c]pyridine scaffold is often synthesized via diazotization of aminopyridine derivatives. For example, picoline derivatives undergo diazotization to form diazonium salts, which are subsequently converted to chlorides (e.g., 3 in). Reduction and acetylation yield intermediates like acetamide 4 , which react with m-CPBA to form N-oxides (5 ). Rearrangement with trimethylsilyl cyanide (TMS-CN) and diethylcarbamoyl chloride produces nitriles (6 ), which cyclize under reflux with isoamyl nitrite and acetic anhydride to form acetylated pyrazolopyridines.
Critical Parameters :
Carboxamide Formation at Position 3
Nitrile Hydrolysis and Amidation
Nitriles (e.g., 6 ) are hydrolyzed to carboxylic acids using LiOH/H₂O, followed by coupling with dimethylamine via EDCI/HOBt. This two-step process achieves >80% yield in optimized conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrile hydrolysis | LiOH, H₂O, 40–60°C | 85–90 |
| Amide coupling | EDCI, HOBt, DMF, rt | 75–80 |
Direct Amination of Esters
Ethyl esters (e.g., 3 ) react with excess dimethylamine in ethanol under reflux, bypassing the acid intermediate. This one-pot method simplifies purification but risks over-alkylation, necessitating stoichiometric control.
Integrated Synthesis Routes
Route A: Sequential Cyclization-Alkylation-Amidation
-
Core Formation : Diazotization of 3-aminopyridine → chloride → acetamide → N-oxide → nitrile.
-
Cyclization : Reflux with isoamyl nitrite/acetic anhydride → pyrazolopyridine core.
-
Alkylation : Pyridin-2-ylmethyl bromide, K₂CO₃, DMF, 60°C.
-
Amidation : Nitrile hydrolysis → carboxylic acid → EDCI-mediated coupling with dimethylamine.
Total Yield : 52–58% (four steps).
Route B: Convergent CDC Approach
-
CDC Reaction : N-amino-pyrazolo[4,3-c]pyridine + ethyl acetoacetate → pyrazolo[1,5-a]pyridine intermediate.
-
Reductive Alkylation : Pyridine-2-carbaldehyde → imine formation → NaBH₄ reduction.
-
Ester Amination : Direct reaction with dimethylamine.
Total Yield : 45–50% (three steps).
Industrial-Scale Considerations
Solvent and Catalyst Selection
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Key signals include δ ~2.8–3.2 ppm (N,N-dimethyl protons) and δ ~7.2–8.5 ppm (pyridinyl aromatic protons) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .
- Melting Point Analysis : Used to assess purity (e.g., 119–143°C for related compounds) .
Advanced: How can ring puckering in the tetrahydro-pyrazolo-pyridine core influence conformational stability?
Answer:
The tetrahydro-pyridine ring adopts non-planar conformations due to puckering, which affects reactivity and binding interactions.
- Analysis via Cremer-Pople Parameters : Quantify puckering amplitude (θ) and phase angle (φ) using crystallographic data . For example, θ values >0.5 Å indicate significant puckering.
- Computational Modeling : Density Functional Theory (DFT) optimizations predict low-energy conformers. Solvent effects (e.g., DMSO) can stabilize specific puckered states .
Example : A related compound (4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) showed θ = 0.62 Å and φ = 18° in X-ray data, indicating a chair-like conformation .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Q. Key Spectral Markers :
| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| N,N-Dimethyl | 2.8–3.2 (s, 6H) | – |
| Pyridinylmethyl | 4.1–4.3 (s, 2H) | – |
| Carboxamide | – | 1660 |
Advanced: How can contradictions in tautomeric forms during NMR analysis be resolved?
Answer:
Pyrazolo-pyridines often exhibit tautomerism between 1H and 2H forms. Strategies include:
- Variable Temperature NMR : Observe coalescence of signals (e.g., at 25°C vs. −40°C) to identify tautomeric equilibria .
- X-ray Crystallography : Determine dominant tautomer in solid state. For example, SHELX refinement of a related compound confirmed the 1H-tautomer .
- Computational Prediction : Compare calculated ¹H NMR shifts (via DFT) with experimental data to identify the stable form .
Advanced: How do hydrogen bonding patterns in the crystal structure affect physicochemical properties?
Answer:
Hydrogen bonding governs solubility, stability, and polymorphism:
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism . For example, N-H···O=C interactions in carboxamide groups form chains.
- Impact on Solubility : Strong H-bonding with polar solvents (e.g., water) improves solubility, while intramolecular H-bonds reduce it .
- Thermal Stability : Networks of H-bonds increase melting points (e.g., 142–143°C for a structurally similar compound) .
Basic: What are typical reaction conditions for introducing the pyridin-2-ylmethyl group?
Answer:
- Alkylation : React the pyrazolo-pyridine scaffold with 2-(bromomethyl)pyridine in DMF, using K₂CO₃ as a base (60°C, 12 h) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Yield Optimization : Lowering reaction temperature to 0°C reduces side products (e.g., dialkylation) .
Advanced: What challenges arise in enantioselective synthesis, and how can they be addressed?
Answer:
Challenges :
- Racemization during carboxamide formation.
- Low enantiomeric excess (ee) due to flexible tetrahydro-pyridine core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
